molecular formula C14H18O2 B1584970 cis-3-Hexenyl phenylacetate CAS No. 42436-07-7

cis-3-Hexenyl phenylacetate

Cat. No. B1584970
CAS RN: 42436-07-7
M. Wt: 218.29 g/mol
InChI Key: FJKFIIYSBXHBCT-UHFFFAOYSA-N
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Description

Cis-3-Hexenyl phenylacetate is a chemical compound with the linear formula C6H5CH2CO2CH2CH2CH=CHC2H5 . It has a molecular weight of 218.29 . This compound is known for its mild and sweet, green-rose-mossy odor .


Synthesis Analysis

Cis-3-Hexenyl phenylacetate may be synthesized from phenylacetyl chloride and cis-3-hexenol with a pyridine catalyst in an inert diluent .


Molecular Structure Analysis

The molecular structure of cis-3-Hexenyl phenylacetate is represented by the formula C14H18O2 . The InChI representation of the molecule is InChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h3-7,9-10H,2,8,11-12H2,1H3/b4-3- .


Chemical Reactions Analysis

The rate constants for reactions of O3 with four cis-3-hexenyl esters have been measured using an absolute method in a flow tube reactor at 298 K and atmospheric pressure . The reactivity of the studied compounds towards O3 was obviously dependent on their chemical structure, such as the nature of the substituent, and the relative positions of the double bond and the substituent .


Physical And Chemical Properties Analysis

Cis-3-Hexenyl phenylacetate has a molecular weight of 218.29 . It has a refractive index n20/D of 1.502 (lit.) . The boiling point is 292-297 °C (lit.) and the density is 0.992 g/mL at 25 °C (lit.) .

Scientific Research Applications

Cis-3-Hexenyl phenylacetate is a chemical compound with the molecular formula C14H18O2 . It has a molecular weight of 218.29 . This compound is known to have a green type odor and flavor .

In terms of its applications, cis-3-Hexenyl phenylacetate is primarily used in the flavor and fragrance industry . It’s known for its good volatility and is used in the manufacture of sprays and aerosols .

  • Flavor and Fragrance Industry : This compound is known for its green type odor and flavor . It is used as a flavoring and fragrance agent in various products .

  • Manufacture of Aerosols : Due to its good volatility, cis-3-Hexenyl phenylacetate can be used in the manufacture of sprays and aerosols .

properties

IUPAC Name

[(Z)-hex-3-enyl] 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h3-7,9-10H,2,8,11-12H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKFIIYSBXHBCT-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCOC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCOC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884821
Record name Z-3-Hexenyl phenylacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

297.00 to 299.00 °C. @ 760.00 mm Hg
Record name cis-3-Hexenyl phenylacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038281
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

cis-3-Hexenyl phenylacetate

CAS RN

42436-07-7
Record name cis-3-Hexenyl phenylacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42436-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Hexenyl phenylacetate, (3Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042436077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, (3Z)-3-hexen-1-yl ester
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Record name Z-3-Hexenyl phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-hex-3-enyl phenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.733
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-HEXENYL PHENYLACETATE, (3Z)-
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Record name cis-3-Hexenyl phenylacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038281
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JP Vidal, H Richard - Flavour and Fragrance Journal, 1986 - Wiley Online Library
80 Compounds were identified in the Likens‐Nickerson extracts of linden blossoms harvested near Buis‐les‐Baronnies (Drǒme, France). The composition of the essential oils extracted …
Number of citations: 28 onlinelibrary.wiley.com
YS Chen, HR Tasy, TH Yu - Developments in Food Science, 1998 - Elsevier
… benzaldehyde 1-octanol hexyl hexanoate cis-3-hexenyl hexanoate cis-6-nonenol hexyl bcnzoate cis-3-hexenyl benzoate cis-3-hexenyl phenylacetate …
Number of citations: 2 www.sciencedirect.com
X Guo, CT Ho, X Wan, H Zhu, Q Liu, Z Wen - Food chemistry, 2021 - Elsevier
Wuyi rock tea (WRT), is one kind of oolong tea and widely appreciated for its typical ‘rock flavor’. The odor characteristics of WRT during processing were comprehensive investigated by …
Number of citations: 143 www.sciencedirect.com
X Guo, C Song, CT Ho, X Wan - Food chemistry, 2018 - Elsevier
l-Theanine, the most abundant amino acid in tea, is widely believed to be associated with the tea taste, however, its contribution to the formation of tea aroma is still unknown. Volatiles …
Number of citations: 118 www.sciencedirect.com
Ö Abdulhabip, F TEKİN - Harran Tarım ve Gıda Bilimleri Dergisi, 2021 - dergipark.org.tr
The aim of this study was to determine changes in the essential oil ratio and the essential oil components of the position of leaves on the stem and the aerial parts (stem, leaf, and flower…
Number of citations: 2 dergipark.org.tr
TB Adams, SM Cohen, J Doull, VJ Feron… - Food and chemical …, 2005 - Elsevier
This publication is the ninth in a series of safety evaluations performed by the Expert Panel of the Flavor and Extract Manufacturers Association (FEMA). In 1993, the Panel initiated a …
Number of citations: 34 www.sciencedirect.com
J Gao, B Cheng, Y Liu, MM Li, G Zhao - Animal Feed Science and …, 2021 - Elsevier
… , tavulin, N-monodesmethyl-rizatriptan, hydroxyphenyllactic acid, LysoPC(22:5(7Z,10Z,13Z,16Z,19Z)), avenestergenin A1, hydroxyphenylacetylglycine, and cis-3-hexenyl phenylacetate …
Number of citations: 5 www.sciencedirect.com
Y Liu, Y Lu, SQ Liu - Foods, 2023 - mdpi.com
In the present work, the modification of spent coffee grounds (SCG) hydrolysate composition by mixed cultures of a non-Saccharomyces yeast, Lachancea thermotolerans, and a lactic …
Number of citations: 3 www.mdpi.com
J Pierre-Louis Odoom, MAT Freeberg… - … of Physiology-Lung …, 2023 - journals.physiology.org
Radiation-induced lung injury (RILI) is a consequence of therapeutic thoracic irradiation (TR) for many cancers, and there are no FDA-approved curative strategies. Studies report that 80…
Number of citations: 1 journals.physiology.org
K Ding, P Zhuo, M Ge, X Liao, J Mo… - Frontiers in Marine …, 2023 - search.proquest.com
… Up-regulated metabolites include cis-3-Hexenyl phenylacetate, asparagoside C, tragopogonsaponin A, osmundalacton, normeperidinic acid etc., while down-regulated metabolites …
Number of citations: 0 search.proquest.com

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